3,4,5-trimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide
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Overview
Description
3,4,5-Trimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is a complex organic compound that features a trimethoxyphenyl group, a thiophene ring, and an isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps:
Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group can be synthesized from p-cresol through aromatic substitution with bromine, followed by nucleophilic substitution with sodium methoxide.
Synthesis of the Isoxazole Ring: The isoxazole ring can be synthesized through a palladium-catalyzed four-component reaction involving an aryl halide, an alkyne, a nitrile, and a base.
Coupling Reactions: The final step involves coupling the trimethoxyphenyl intermediate with the isoxazole derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trimethoxyphenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3,4,5-Trimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used to study the biological activity of trimethoxyphenyl and isoxazole derivatives, including their anti-cancer, anti-inflammatory, and antimicrobial properties.
Chemical Research: The compound serves as a model for studying complex organic synthesis and reaction mechanisms.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: Used as an intermediate in the synthesis of various pharmaceutical drugs.
Thiophene Derivatives: Known for their applications in organic electronics and medicinal chemistry.
Isoxazole Derivatives: Exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
3,4,5-Trimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is unique due to its combination of the trimethoxyphenyl, thiophene, and isoxazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and biological research.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-22-14-7-11(8-15(23-2)17(14)24-3)18(21)19-10-12-9-13(25-20-12)16-5-4-6-26-16/h4-9H,10H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKKMFARQHGFPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NOC(=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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